5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
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Description
5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research efforts have been directed towards the synthesis of novel derivatives containing the piperazine moiety, which is structurally related to the given compound. For instance, Bektaş et al. (2010) synthesized 1,2,4-triazole derivatives starting from ester ethoxycarbonylhydrazones with primary amines, including piperazine, demonstrating antimicrobial activities against various microorganisms (Bektaş et al., 2010). This study highlights the potential of these compounds in developing new antimicrobial agents.
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) explored the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents. The synthesized compounds, including piperazine derivatives, showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Molecular Docking Studies as EGFR Inhibitors
Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, investigating their tautomeric properties, conformations, and anti-cancer activities through molecular docking. This research demonstrates the potential of these compounds, including those with piperazine components, as effective EGFR inhibitors for cancer treatment (Karayel, 2021).
Antitubercular Activity
Foks et al. (2004) synthesized oxadiazole and triazole derivatives with a phenylpiperazine moiety, evaluating their tuberculostatic activity. The study identified compounds with significant activity against tuberculosis, indicating the role of piperazine derivatives in developing new antitubercular drugs (Foks et al., 2004).
Dual Action Antidepressants
Orús et al. (2002) synthesized benzo[b]thiophene derivatives with phenylpiperazine, aiming to obtain dual-action antidepressant drugs. These compounds showed promising activity as 5-HT1A receptor antagonists and serotonin reuptake inhibitors, underscoring their potential in treating depression (Orús et al., 2002).
Properties
IUPAC Name |
5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-26-15-5-2-4-14(12-15)19(25)23-7-9-24(10-8-23)20-16(13-21)22-18(27-20)17-6-3-11-28-17/h2-6,11-12H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBVMXUHESHERA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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